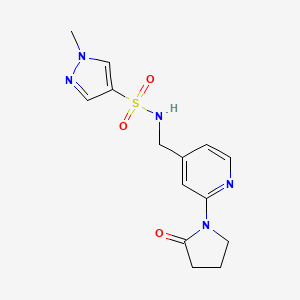

4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information on the synthesis of “4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine”, similar compounds have been synthesized through the SuFEx click reaction in a two-chamber reactor . The effect of silylation on the yield of the target compound was investigated .Scientific Research Applications

Synthesis of Antimicrobial Agents

Research demonstrates the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a compound sharing structural features with 4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine. These synthesized compounds have shown promising antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).

Fluorescent Sensing

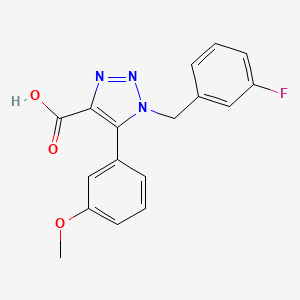

The development of fluorescent sensors for metal ions, such as Al3+, using o-aminophenol-based fluorogenic chemosensors, showcases the potential of employing structurally similar compounds in the design of selective and sensitive probes for bioimaging and environmental monitoring (Ye et al., 2014).

Antifolate Thymidylate Synthase Inhibitors

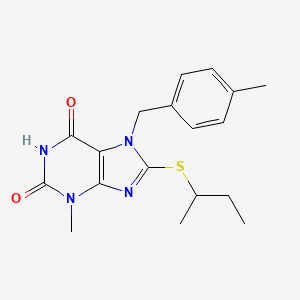

Modifications of the benzoyl ring in quinazoline antifolate compounds, aiming to improve their inhibitory activity against thymidylate synthase and cytotoxicity against cell lines, reflect the chemical versatility and potential therapeutic applications of compounds with similar structural moieties (Marsham et al., 1991).

Advanced Material Synthesis

The modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, including fluorobenzoic variants, to significantly enhance its conductivity, highlights the role of fluorinated compounds in fabricating high-performance materials for organic electronics and solar cell applications (Tan et al., 2016).

N-C Axially Chiral Compounds

The study on N-aryl axially chiral compounds bearing ortho-fluoro groups, which provides insights into the steric discrimination and diastereoselective reactions, underscores the significance of fluorinated compounds in stereochemical research and the synthesis of chiral molecules (Iida et al., 2019).

properties

IUPAC Name |

4-(2-fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S2/c1-9-3-2-4-10(11(9)18-20(13,16)17)12(15)14-5-7-19-8-6-14/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWBLCQGVMWKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)

![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)

![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)

![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)